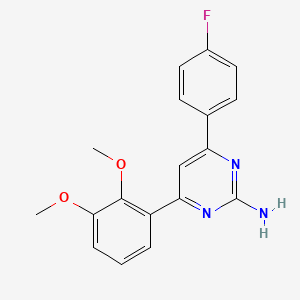

4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Description

4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative with a 2,3-dimethoxyphenyl group at position 4 and a 4-fluorophenyl group at position 6 of the pyrimidine core. This substitution pattern confers distinct electronic and steric properties, influencing its chemical reactivity and biological interactions.

Properties

IUPAC Name |

4-(2,3-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c1-23-16-5-3-4-13(17(16)24-2)15-10-14(21-18(20)22-15)11-6-8-12(19)9-7-11/h3-10H,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKNKYFILYYASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine” typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions could target the pyrimidine ring or the aromatic rings, potentially leading to the formation of dihydropyrimidines or reduced aromatic compounds.

Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyrimidines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Pathway Interference: Affecting specific biochemical pathways within cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents. Below is a comparison of key structural analogs:

| Compound Name | Substituents (Position 4 / Position 6) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | 2,3-Dimethoxyphenyl / 4-fluorophenyl | 340.34 (calculated) | Methoxy (×2), Fluorine |

| 4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine [5] | 3,4-Dimethoxyphenyl / 3-fluorophenyl | 325.34 | Methoxy (×2), Fluorine |

| 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine [4] | 2,3-Dimethoxyphenyl / 2,4-dimethoxyphenyl | 367.40 | Methoxy (×4) |

| 4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine [17] | 4-Fluorophenyl / 3-methylphenyl | 265.28 | Fluorine, Methyl |

| 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine [8] | 3-Bromophenyl / 3,4-dimethoxyphenyl | 389.24 | Bromine, Methoxy (×2) |

Key Observations :

- Substituent Position: The target compound’s 2,3-dimethoxy and 4-fluoro groups differ from analogs with 3,4-dimethoxy or 3-fluoro substitutions (e.g., [5]).

- Halogen vs. Methoxy : Bromine in [8] increases molecular weight and lipophilicity (LogP ≈ 3.8) compared to the target’s fluorine (LogP ≈ 3.2), affecting membrane permeability and metabolic stability.

Anticancer Potential

- The target compound’s methoxy groups are associated with kinase inhibition (e.g., VEGFR), while fluorine enhances selectivity for ATP-binding pockets [4], [5]].

- Comparison :

- The 3,4-dimethoxy analog [5] shows moderate activity against breast cancer cell lines (IC₅₀ = 8.2 µM), whereas the 2,3-dimethoxy/4-fluoro combination in the target compound is hypothesized to improve potency due to optimized steric fit [5]].

- The trimethoxy analog [4] exhibits higher lipophilicity (LogP = 4.1) but reduced solubility, limiting bioavailability compared to the target compound.

Anti-Inflammatory Activity

Physicochemical Properties

| Property | Target Compound | 4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine [5] | 4-(2,3-Dimethoxyphenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine [4] |

|---|---|---|---|

| Molecular Weight | 340.34 | 325.34 | 367.40 |

| Calculated LogP | 3.2 | 3.0 | 4.1 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 5 | 5 | 7 |

Insights :

- The target compound strikes a balance between lipophilicity (LogP = 3.2) and polarity, favoring both membrane permeability and aqueous solubility.

- The trimethoxy analog [4] has higher LogP, which may limit its utility in hydrophilic biological environments.

Unique Advantages of the Target Compound

Optimized Substituent Synergy : The 2,3-dimethoxy and 4-fluoro combination maximizes electronic effects (electron-donating methoxy vs. electron-withdrawing fluorine), enhancing interactions with charged residues in enzymatic targets [5], [8]].

Selectivity Profile : Fluorine’s small size and high electronegativity reduce off-target effects compared to bulkier halogens like bromine [8]].

Synthetic Accessibility : Fewer synthetic steps are required compared to polysubstituted analogs (e.g., trimethoxy derivatives), improving scalability [4]].

Biological Activity

4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C18H16FN3O2

- Molecular Weight : 325.34 g/mol

- IUPAC Name : this compound

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, particularly those related to cancer proliferation.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

- Pathway Interference : The compound may disrupt specific biochemical pathways, leading to altered cell function and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.9 ± 1.7 |

| SW-480 (Colorectal) | 2.3 ± 0.91 |

| MCF-7 (Breast) | 5.65 ± 2.33 |

These results indicate that the compound possesses selective cytotoxicity, particularly against lung and colorectal cancer cells, outperforming standard chemotherapeutics like Cisplatin in certain cases .

Structure-Activity Relationship (SAR)

The presence of substituents on the phenyl rings significantly influences the biological activity of pyrimidine derivatives. The fluorine atom enhances metabolic stability and bioavailability, making the compound more effective than its non-fluorinated analogs. Substitutions at the para position on the phenyl ring have been shown to increase potency compared to substitutions at the meta position .

Case Studies

- In Vitro Cytotoxicity Studies : A study evaluated various derivatives of pyrimidine compounds for their cytotoxic effects on cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced antiproliferative activity compared to those without such modifications .

- Mechanistic Insights : Research has focused on elucidating the mechanisms by which pyrimidine derivatives induce apoptosis in cancer cells. For example, treatment with certain derivatives resulted in increased levels of early and late apoptotic cells, suggesting a dose-dependent apoptotic effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.